molecular formula C13H19N3O2 B3339422 N'-hydroxy-2-[(4-hydroxypiperidin-1-yl)methyl]benzene-1-carboximidamide CAS No. 1016879-10-9

N'-hydroxy-2-[(4-hydroxypiperidin-1-yl)methyl]benzene-1-carboximidamide

Cat. No.: B3339422
CAS No.: 1016879-10-9
M. Wt: 249.31 g/mol
InChI Key: XLJWSNSWVUCXML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-hydroxy-2-[(4-hydroxypiperidin-1-yl)methyl]benzene-1-carboximidamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzene ring substituted with a hydroxyl group and a piperidine ring, making it a unique molecule with interesting properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N'-hydroxy-2-[(4-hydroxypiperidin-1-yl)methyl]benzene-1-carboximidamide typically involves the reaction of 2-formylbenzoic acid hydrazide with 4-hydroxypiperidine under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which is then oxidized to yield the final product.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using a continuous flow reactor, which allows for better control over reaction conditions and improved scalability. The use of catalysts such as palladium on carbon (Pd/C) can enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic conditions.

  • Reduction: Using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

  • Substitution: Reactions with halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Formation of corresponding amines or alcohols.

  • Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.

Biology: In biological research, N'-hydroxy-2-[(4-hydroxypiperidin-1-yl)methyl]benzene-1-carboximidamide can be used to study enzyme inhibition and protein interactions. Its structural similarity to certain biological molecules allows it to be used as a probe in biochemical assays.

Medicine: This compound has potential medicinal applications, particularly in the development of new drugs. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other chemical products. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism by which N'-hydroxy-2-[(4-hydroxypiperidin-1-yl)methyl]benzene-1-carboximidamide exerts its effects involves its interaction with specific molecular targets. The hydroxyl and piperidine groups play a crucial role in binding to these targets, leading to biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

  • N'-hydroxy-2-[(4-methylpiperidin-1-yl)methyl]benzene-1-carboximidamide

  • N'-hydroxy-2-[(4-ethylpiperidin-1-yl)methyl]benzene-1-carboximidamide

  • N'-hydroxy-2-[(4-propylpiperidin-1-yl)methyl]benzene-1-carboximidamide

Uniqueness: N'-hydroxy-2-[(4-hydroxypiperidin-1-yl)methyl]benzene-1-carboximidamide stands out due to its hydroxyl group on the piperidine ring, which can influence its reactivity and binding properties compared to its methyl, ethyl, and propyl analogs.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.

Is there anything specific you would like to know more about?

Properties

IUPAC Name

N'-hydroxy-2-[(4-hydroxypiperidin-1-yl)methyl]benzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2/c14-13(15-18)12-4-2-1-3-10(12)9-16-7-5-11(17)6-8-16/h1-4,11,17-18H,5-9H2,(H2,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLJWSNSWVUCXML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)CC2=CC=CC=C2C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1O)CC2=CC=CC=C2/C(=N/O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N'-hydroxy-2-[(4-hydroxypiperidin-1-yl)methyl]benzene-1-carboximidamide
Reactant of Route 2
Reactant of Route 2
N'-hydroxy-2-[(4-hydroxypiperidin-1-yl)methyl]benzene-1-carboximidamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N'-hydroxy-2-[(4-hydroxypiperidin-1-yl)methyl]benzene-1-carboximidamide
Reactant of Route 4
Reactant of Route 4
N'-hydroxy-2-[(4-hydroxypiperidin-1-yl)methyl]benzene-1-carboximidamide
Reactant of Route 5
N'-hydroxy-2-[(4-hydroxypiperidin-1-yl)methyl]benzene-1-carboximidamide
Reactant of Route 6
Reactant of Route 6
N'-hydroxy-2-[(4-hydroxypiperidin-1-yl)methyl]benzene-1-carboximidamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.